molecular formula C13H13NO B170965 2-Methyl-6-phenylmethoxypyridine CAS No. 107622-87-7

2-Methyl-6-phenylmethoxypyridine

Cat. No.: B170965
CAS No.: 107622-87-7
M. Wt: 199.25 g/mol
InChI Key: RQWZQWXVNZBQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-phenylmethoxypyridine is a pyridine derivative featuring a methyl group at the 2-position and a phenylmethoxy group (–OCH₂C₆H₅) at the 6-position of the pyridine ring. The molecular formula is inferred as C₁₃H₁₃NO, with a calculated molecular weight of 199.25 g/mol (based on substituent contributions).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-6-5-9-13(14-11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWZQWXVNZBQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70877160
Record name 2-Benzyloxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-Methyl-6-phenylmethoxypyridine and analogs in terms of substituents, properties, and applications:

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 2-Me, 6-OCH₂C₆H₅ 199.25 (calculated) Potential ligand or synthetic intermediate; enhanced steric bulk Inferred
2-Methyl-6-phenylpyridine 2-Me, 6-C₆H₅ 185.24 Used in coordination chemistry; lower polarity
4-Iodo-2-methoxy-6-methylpyridine 4-I, 2-MeO, 6-Me 249.05 Halogenated intermediate; iodine enables cross-coupling reactions
2-Chloro-6-methoxypyridine 2-Cl, 6-MeO 143.58 Electron-withdrawing Cl increases reactivity for nucleophilic substitution
2-Diphenylphosphino-6-methylpyridine 2-PPh₂, 6-Me 291.31 Ligand in catalysis; phosphine group enhances metal coordination
3-Methoxy-6-methylpyridin-2-amine 3-MeO, 6-Me, 2-NH₂ 152.18 Amino group enables hydrogen bonding; potential bioactive scaffold

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. Withdrawing Groups :

    • The phenylmethoxy group in this compound is electron-donating via resonance, contrasting with chloro substituents (e.g., 2-Chloro-6-methoxypyridine), which withdraw electron density, increasing electrophilicity .
    • Methoxy groups (–OMe) in 4-Iodo-2-methoxy-6-methylpyridine stabilize intermediates in cross-coupling reactions, while iodine acts as a leaving group .
  • Steric and Solubility Considerations :

    • The phenylmethoxy group introduces significant steric hindrance compared to smaller substituents like methyl or methoxy. This may reduce solubility in polar solvents but enhance binding in hydrophobic environments.
    • 2-Methyl-6-phenylpyridine (lacking the methoxy group) has lower molecular weight (185.24 vs. 199.25) and likely higher volatility .

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